molecular formula C8H16N2 B7931769 Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine

Cat. No.: B7931769
M. Wt: 140.23 g/mol
InChI Key: WAAHWPNLOCBILB-QMMMGPOBSA-N
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Description

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is a chiral amine compound characterized by a cyclopropyl group attached to the nitrogen atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and (S)-pyrrolidin-3-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of cyclopropylamine.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-cyclopropyl-N-methylpyrrolidin-3-one.

    Reduction: Formation of N-cyclopropyl-N-methylpyrrolidin-3-amine derivatives.

    Substitution: Formation of substituted pyrrolidine compounds.

Scientific Research Applications

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

    Pathways Involved: It influences neurotransmitter pathways, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Cyclopropyl-N-methylpyrrolidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Cyclopropyl-N-methylpyrrolidine: A non-chiral analog with similar structural features but lacking the chiral center.

Uniqueness

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other applications requiring chiral specificity.

Properties

IUPAC Name

(3S)-N-cyclopropyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHWPNLOCBILB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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